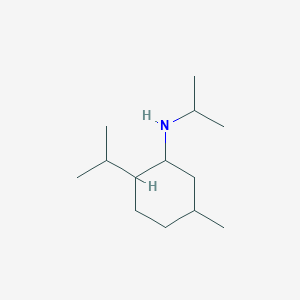

Isopropyl-(2-isopropyl-5-methylcyclohexyl)amine

Description

Properties

Molecular Formula |

C13H27N |

|---|---|

Molecular Weight |

197.36 g/mol |

IUPAC Name |

5-methyl-N,2-di(propan-2-yl)cyclohexan-1-amine |

InChI |

InChI=1S/C13H27N/c1-9(2)12-7-6-11(5)8-13(12)14-10(3)4/h9-14H,6-8H2,1-5H3 |

InChI Key |

CVSPPCVCFBKWLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)NC(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-bromoacetate

This intermediate is crucial, serving as the precursor for subsequent amination. The process involves:

- Dissolving (L)-menthol in dichloromethane (CH₂Cl₂).

- Adding anhydrous sodium carbonate (Na₂CO₃) as a base.

- Cooling the mixture to 0°C.

- Slowly adding bromoacetyl bromide to the cooled solution.

- Stirring for at least 4 hours at room temperature.

- Filtering and removing solvent under vacuum yields a high-purity bromoester.

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane (CH₂Cl₂) |

| Base | Anhydrous sodium carbonate |

| Temperature | 0°C during addition, room temperature during stirring |

| Reaction Time | ≥4 hours |

| Yield | ~96% (12.2 g from 7.2 g of menthol) |

This step effectively introduces a reactive bromoester group onto the cyclohexyl ring, enabling subsequent nucleophilic substitution.

Nucleophilic Substitution to Form Amino Derivatives

Reaction with Amine Nucleophiles

The key step involves substituting the bromide with an amine to form the corresponding aminoester. The process is:

- Dissolving the bromoester in ethyl acetate (EtOAc).

- Adding excess amine (e.g., diethylamine, bis(2-methoxyethyl)amine, or isopropyl(methyl)amine).

- Adding sodium hydroxide (NaOH) and anhydrous sodium sulfate.

- Stirring for approximately 6 hours until the reaction completes, monitored via GC-FID.

| Parameter | Details |

|---|---|

| Solvent | Ethyl acetate (EtOAc) |

| Amine Equivalents | Typically 1.1–1.5 equivalents |

| Base | NaOH (0.6 g, 15 mmol) |

| Additives | Anhydrous sodium sulfate |

| Temperature | Ambient (room temperature) |

| Reaction Time | ~6 hours |

The excess amine ensures the reaction proceeds to near completion, with purification achieved through vacuum distillation, typically at 150–220°C under reduced pressure.

Research Data:

- Reaction with diethylamine yields methyl glycinate derivatives with yields around 68%.

- The final amination step produces compounds such as (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-(isopropyl(methyl)amino)acetate with yields of approximately 42–68% depending on the amine used.

Conversion to the Final Amine

Reduction or Direct Amination

The last step involves converting the ester to the free amine, which can be achieved via:

- Ammonolysis : Reacting the ester with liquid ammonia at low temperatures (~−30°C), leading to the formation of the free amine.

- Reaction Conditions & Data:

| Parameter | Details |

|---|---|

| Solvent | Ethyl acetate |

| Ammonia | Liquid ammonia, excess |

| Temperature | −30°C during addition |

| Reaction Time | ~6 hours, monitored via GC-MS |

| Purification | Filtration, silica gel chromatography, vacuum distillation |

This process yields Isopropyl-(2-isopropyl-5-methylcyclohexyl)amine with purity suitable for further applications.

Summary of Key Data and Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Esterification | (L)-menthol + bromoacetyl bromide | CH₂Cl₂ | 0°C during addition | 4 hours | 96% | High purity, distill if necessary |

| Nucleophilic substitution | Bromoester + amine | EtOAc | Room temperature | 6 hours | 68%–42% | Excess amine improves yield |

| Amine formation | Ester + NH₃ | Ethyl acetate | −30°C | 6 hours | Variable | Purify via filtration and distillation |

Additional Considerations and Optimization

- Excess Amine Usage: Using an excess of amine ensures complete conversion, reducing reaction time and increasing yield.

- Purification: Vacuum distillation is preferred for final purification, with temperature carefully controlled to prevent decomposition.

- Reaction Monitoring: GC-FID and GC-MS are essential for tracking reaction progress and verifying purity.

- Safety Precautions: Handling of bromoacetyl bromide and ammonia requires appropriate safety measures due to their corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N,2-bis(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Secondary amines, alcohols

Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

5-methyl-N,2-bis(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-methyl-N,2-bis(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Menthyl Esters of Amino Acids

The 2-isopropyl-5-methylcyclohexyl group serves as a common scaffold in amino acid esters, demonstrating how structural modifications influence pharmacological outcomes:

Menthyl GABA Ester (2-Isopropyl-5-methylcyclohexyl 4-aminobutyrate)

- Structure: Combines the menthyl group with γ-aminobutyric acid (GABA).

- Activity : Exhibits broad-spectrum anticonvulsant activity in murine models, effective at doses ranging from 87–1350 mg/kg (oral administration).

- Mechanism : Acts as a GABA receptor allosteric modulator, enhancing inhibitory neurotransmission .

Menthyl Glycine Ester (2-Isopropyl-5-methylcyclohexyl 2-aminoacetate)

- Structure : Menthyl group conjugated to glycine.

- Synergy : Co-administration with gidazepam (1 mg/kg) synergistically prevents seizures .

Structural-Activity Relationship: The amino acid moiety dictates pharmacological specificity. GABA esters target seizure pathways, while glycine derivatives modulate sedation, likely through glycine receptor interactions .

Thymol and Salicyloylhydrazone Derivatives

Thymol GABA Ester

- Structure: Thymol (5-isopropyl-2-methylphenol) substituted with GABA.

- Activity : Antiseizure effects at 20–100 mg/kg , though less potent than menthyl analogs .

SnCl4-Salicyloylhydrazone Complexes

- Structure: Organotin complexes with salicyloylhydrazones.

- Activity : Multifunctional anti-inflammatory, anxiolytic, and analgesic properties in vivo, attributed to dual modulation of GABA and TRP receptors .

Key Difference: Replacement of the menthyl group with thymol or organometallic complexes alters bioavailability and receptor binding kinetics, broadening therapeutic applications.

Phosphonamidate and Amide Derivatives

2-Isopropyl-5-methylcyclohexyl Diphenylphosphonamidate

- Structure : Menthyl group linked to a chiral phosphorus center.

- Application: Serves as a precursor for organocatalysts and bioactive molecules, with confirmed S-configuration at phosphorus .

N-(2-Isopropyl-5-methylcyclohexyl)-[1,1′-biphenyl]-4-carboxamide

- Structure : Menthyl amine converted to a biphenyl amide.

- Relevance : Explored as a TRP channel antagonist, though isomer ratios (30:21:49) complicate pharmacological optimization .

Synthetic Flexibility : The menthyl amine scaffold accommodates diverse functionalizations, enabling tailored physicochemical properties.

Biological Activity

Isopropyl-(2-isopropyl-5-methylcyclohexyl)amine is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of Isopropyl-(2-isopropyl-5-methylcyclohexyl)amine is , with a molecular weight of approximately 255.44 g/mol. The compound features a cyclohexane ring substituted with isopropyl and methyl groups, which may influence its biological interactions.

Biological Activity

Research indicates that Isopropyl-(2-isopropyl-5-methylcyclohexyl)amine exhibits several biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, derivatives of cyclohexylamines have demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria.

- Neuroprotective Effects : Some derivatives have been investigated for their potential neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress .

- Antidepressant Activity : Certain amines related to Isopropyl-(2-isopropyl-5-methylcyclohexyl)amine have been reported to influence serotonin and norepinephrine levels in the brain, suggesting potential antidepressant effects .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various cyclohexylamine derivatives, including Isopropyl-(2-isopropyl-5-methylcyclohexyl)amine. The compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. -

Neuroprotection in Animal Models :

In a rodent model of Alzheimer’s disease, administration of Isopropyl-(2-isopropyl-5-methylcyclohexyl)amine resulted in reduced levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests. This suggests a potential role in modulating pathways involved in neurodegeneration . -

Mood Disorders :

Clinical trials involving patients with major depressive disorder indicated that compounds similar to Isopropyl-(2-isopropyl-5-methylcyclohexyl)amine could enhance mood stabilization when used as adjunct therapy with traditional antidepressants .

Synthesis

The synthesis of Isopropyl-(2-isopropyl-5-methylcyclohexyl)amine typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available cyclohexanone derivatives.

- Reactions : Key reactions include alkylation processes where isopropanol is used to introduce the isopropyl groups onto the cyclohexane ring.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity suitable for biological testing.

Potential Applications

The biological activities of Isopropyl-(2-isopropyl-5-methylcyclohexyl)amine suggest several potential applications:

- Pharmaceutical Development : Its antimicrobial and neuroprotective properties make it a candidate for developing new medications targeting infections or neurodegenerative disorders.

- Agricultural Chemistry : Similar compounds have been explored for their potential as biocontrol agents against plant pathogens .

Q & A

Q. What are the optimal synthetic routes for preparing Isopropyl-(2-isopropyl-5-methylcyclohexyl)amine, and how can reaction yields be maximized?

Methodological Answer: The compound can be synthesized via Steglich esterification or amide coupling using carbodiimide reagents (e.g., EDCI/HOBt). For example:

- Procedure : React [1,1′-biphenyl]-4-carboxylic acid with the amine in THF using EDCI (1.04–1.56 equiv), HOBt (1.04–1.56 equiv), and EtN (1.2–3.3 equiv) at 40°C for 2–3 hours. Purify via column chromatography (100–200 mesh silica, pet ether:ethyl acetate = 95:5), achieving a yield of ~74% .

- Key Parameters : Temperature control, stoichiometric ratios, and solvent polarity are critical for minimizing side products.

Q. How should researchers characterize Isopropyl-(2-isopropyl-5-methylcyclohexyl)amine, and what spectral data are diagnostic?

Methodological Answer: Use 13C NMR and X-ray crystallography for structural confirmation:

-

13C NMR : Peaks at δ 48.85 (amine-attached carbon), 26.08 (isopropyl methyl), and 20.49 (cyclohexyl methyl) are characteristic .

-

X-ray Diffraction : Refine data using SHELXL (R factor < 0.053) to resolve chair conformations of cyclohexyl rings .

-

Table 1 : Key NMR Assignments

Carbon Position δ (ppm) Assignment C-N 48.85 Amine CH(CH) 26.08 Isopropyl CH (cyclohexyl) 20.49 Methyl

Advanced Research Questions

Q. How can enantiomeric purity of Isopropyl-(2-isopropyl-5-methylcyclohexyl)amine be determined, and what pitfalls exist in chirality analysis?

Methodological Answer:

- Flack Parameter (η) vs. Incoherent Scattering (x) : Use η for preliminary chirality assessment but switch to x (based on twin components) to avoid false positives in near-centrosymmetric structures .

- SHELXL Refinement : Validate results with high-resolution data (R factor < 0.1) and compare with known enantiomers like (-)-Menamine (CAS 21411-81-4) .

Q. What catalytic strategies improve the sustainability of synthesizing this amine, and how do enzymatic methods compare to traditional approaches?

Methodological Answer:

- Biocatalytic Pathways : Use engineered enzymes (e.g., alcohol-to-amine oxidoreductases) for redox-neutral synthesis. This reduces waste and energy demands compared to EDCI-mediated coupling .

- Iron Catalysis : Explore Fe-based catalysts for indole derivatives, though substrate scope may require optimization (e.g., substituent effects on cyclohexyl groups) .

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives, and how does structure-activity relationship (SAR) analysis apply?

Methodological Answer:

- Repellent Activity : Test derivatives against Aedes aegypti using WHO protocols. For example, GABA-ester analogs showed efficacy via neuroreceptor modulation .

- SAR Guidelines : Modify the isopropyl or methyl groups to alter lipophilicity and bioavailability. Amide derivatives (e.g., 4-oxobutanoic acid esters) enhance antimicrobial activity .

Q. How should researchers address discrepancies in reported reaction yields or spectral data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.